ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines This compound is characterized by its unique structure, which includes a fluorophenyl group, a nitrophenyl group, and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thiazolopyrimidine Core: This involves the cyclization of appropriate starting materials under acidic or basic conditions to form the thiazolopyrimidine core.
Introduction of the Fluorophenyl Group: This step involves the substitution reaction where a fluorophenyl group is introduced to the core structure.
Attachment of the Nitro Group: The nitrophenyl group is introduced through nitration reactions, often using nitric acid or other nitrating agents.
Formation of the Furan Ring: The furan ring is typically formed through cyclization reactions involving furfural or related compounds.
Final Coupling and Esterification: The final step involves coupling the intermediate compounds and esterification to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques such as chromatography and crystallization to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, particularly at the fluorophenyl and nitrophenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.
Major Products
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
Scientific Research Applications
ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as an anti-cancer agent due to its ability to inhibit specific enzymes and pathways involved in cancer cell proliferation.
Material Science: Used in the development of organic semiconductors and photovoltaic materials due to its unique electronic properties.
Biological Research: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Mechanism of Action
The mechanism of action of ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets. The compound can bind to and inhibit enzymes such as kinases, which play a crucial role in cell signaling pathways. This inhibition can lead to the disruption of cellular processes such as proliferation and survival, making it a potential therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- **ETHYL (2Z)-5-(4-CHLOROPHENYL)-7-METHYL-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
- **ETHYL (2Z)-5-(4-BROMOPHENYL)-7-METHYL-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE
Uniqueness
The uniqueness of ETHYL (2Z)-5-(4-FLUOROPHENYL)-7-METHYL-2-{[5-(2-NITROPHENYL)FURAN-2-YL]METHYLIDENE}-3-OXO-2H,3H,5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE lies in its specific substitution pattern, which imparts distinct electronic and steric properties. The presence of the fluorophenyl group enhances its lipophilicity and potential interactions with biological targets, making it a compound of interest in various research fields.
Properties
Molecular Formula |
C27H20FN3O6S |
---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
ethyl (2Z)-5-(4-fluorophenyl)-7-methyl-2-[[5-(2-nitrophenyl)furan-2-yl]methylidene]-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C27H20FN3O6S/c1-3-36-26(33)23-15(2)29-27-30(24(23)16-8-10-17(28)11-9-16)25(32)22(38-27)14-18-12-13-21(37-18)19-6-4-5-7-20(19)31(34)35/h4-14,24H,3H2,1-2H3/b22-14- |
InChI Key |
DZZAOBWWBICRFG-HMAPJEAMSA-N |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)/C(=C/C4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=C(C=C3)F)C(=O)C(=CC4=CC=C(O4)C5=CC=CC=C5[N+](=O)[O-])S2)C |
Origin of Product |
United States |
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